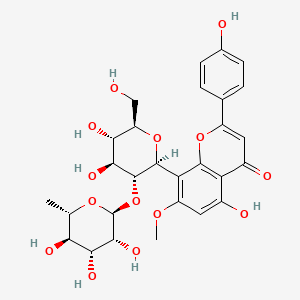
Isoswertisin 2''-rhamnoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-O-methylvitexin 2''-O-alpha-L-rhamnoside is a derivative of vitexin having a alpha-L-rhamnosyl residue attached at the 2''-position of the glucitol moiety and a methyl group attached at the O-7 position of the chromene. It is a dihydroxyflavone, a monomethoxyflavone, a disaccharide derivative and a C-glycosyl compound. It derives from a vitexin. It is a conjugate acid of a 7-O-methylvitexin 2''-O-alpha-L-rhamnoside(1-).
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Isoswertisin 2''-rhamnoside has a molecular formula of C28H32O14 and a molecular weight of approximately 592.55 g/mol. It is characterized by a dihydroxyflavone backbone with a rhamnoside moiety at the 2'' position, which enhances its solubility and bioactivity compared to other flavonoids. The unique structural features contribute to its distinct pharmacological profile, particularly in relation to oxidative stress and inflammation management .
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It helps neutralize free radicals, thereby reducing oxidative stress, which is implicated in various chronic diseases. The compound's ability to scavenge reactive oxygen species (ROS) makes it a candidate for further exploration in oxidative stress-related conditions.
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes, suggesting potential applications in managing inflammatory diseases. This property could be beneficial in conditions such as arthritis or cardiovascular diseases where inflammation plays a critical role.
Cardiovascular Health
The compound shows promise in promoting cardiovascular health by inhibiting platelet aggregation, which may reduce the risk of thrombotic events. Its potential to improve endothelial function is also under investigation, indicating a multifaceted approach to cardiovascular disease management.
Nutraceuticals
Due to its antioxidant and anti-inflammatory properties, this compound is being explored as an ingredient in dietary supplements aimed at promoting overall health and preventing chronic diseases.
Pharmaceutical Development
The compound's biological activities position it as a potential lead compound for drug development targeting oxidative stress-related disorders and inflammatory conditions. Clinical studies are needed to validate these therapeutic claims.
Comparative Analysis with Related Compounds
To better understand the unique features of this compound, a comparison with related flavonoids is useful:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Vitexin | O-rhamnosyl derivative of apigenin | Known for significant antioxidant properties |
| Isovitexin | Similar glycosylation pattern | Exhibits anti-inflammatory effects |
| Isoorientin | O-rhamnosyl derivative of orientin | Distinct effects on blood glucose regulation |
This compound’s specific rhamnoside attachment at the 2'' position influences its solubility and biological activity compared to these other flavonoids.
Case Studies and Research Findings
Recent studies have focused on the pharmacological effects of this compound:
- A study published in Frontiers in Pharmacology highlighted its potential antitumor activities alongside other flavonoids, suggesting that it may inhibit cancer cell proliferation through various mechanisms .
- Another investigation revealed that this compound could mitigate oxidative damage in cellular models, reinforcing its role as an antioxidant agent.
Propiedades
Número CAS |
64821-00-7 |
|---|---|
Fórmula molecular |
C28H32O14 |
Peso molecular |
592.5 g/mol |
Nombre IUPAC |
8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C28H32O14/c1-10-20(33)22(35)24(37)28(39-10)42-27-23(36)21(34)17(9-29)41-26(27)19-16(38-2)8-14(32)18-13(31)7-15(40-25(18)19)11-3-5-12(30)6-4-11/h3-8,10,17,20-24,26-30,32-37H,9H2,1-2H3/t10-,17+,20-,21+,22+,23-,24+,26-,27+,28-/m0/s1 |
Clave InChI |
HFUYHHROXLKXRR-WBXLRLGPSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)OC)CO)O)O)O)O)O |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)OC)CO)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)OC)CO)O)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















